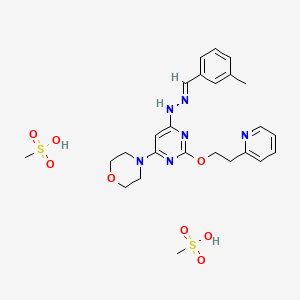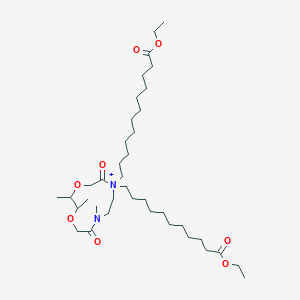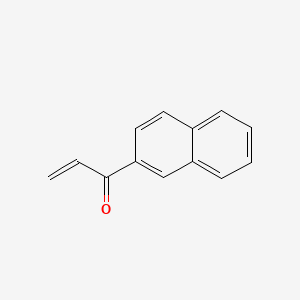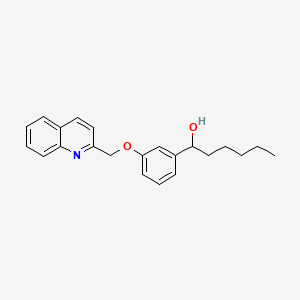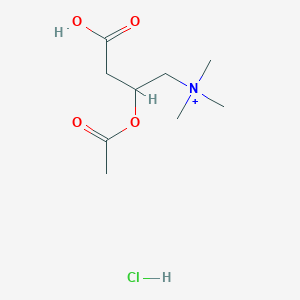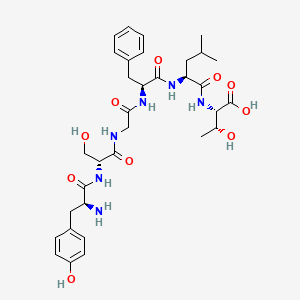![molecular formula C16H21N3O2 B1663104 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol CAS No. 312611-92-0](/img/structure/B1663104.png)
5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol
Vue d'ensemble
Description
The compound “5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol” is a type of 8-hydroxyquinoline-based piperazine . It has been synthesized and examined as corrosion inhibitors of carbon steel in a 1 M HCl medium .
Molecular Structure Analysis
The molecular structure of “5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol” is complex. It includes a piperazine ring attached to a quinoline ring via a methylene bridge . The piperazine ring also has a hydroxyethyl group attached to it .Chemical Reactions Analysis
The compound has been used as a corrosion inhibitor for carbon steel in a 1 M HCl medium . The inhibition efficiency was found to increase with increasing inhibitor concentration and to decrease with increasing temperature .Applications De Recherche Scientifique
Metal Chelation and Antimicrobial Activity
This compound, belonging to the 8-hydroxyquinoline (8HQ) derivatives, exhibits significant metal chelating properties . It has been shown to inhibit various organisms by forming complexes with metals like iron and copper, which are essential for microbial survival . The chelation process disrupts vital biological processes in microbes, leading to their death. This property is particularly useful in developing antimicrobial agents against pathogens like Streptococcus mutans and Actinomyces viscosus, which are implicated in dental caries and periodontal diseases .
Cytotoxic Activity for Cancer Research
The ability of 8HQ derivatives to chelate iron plays a crucial role in their cytotoxic activity. The lipophilic complexes formed can penetrate cells and distribute within, causing oxidative stress and cell death . This characteristic is valuable in cancer research, where selective cytotoxicity towards cancer cells is a desirable trait for potential chemotherapeutic agents.
Dental Plaque Inhibition
Due to its bactericidal effect at low concentrations, this compound can be used as an additive in dental care products like mouth rinses and toothpaste . Its sparingly water-soluble nature can be overcome by using a polyethylene glycol vehicle, allowing it to control dental diseases effectively by inhibiting dental plaque formation .
Antifungal Applications
Research indicates that certain derivatives of this compound display fungicidal activity against strains like Candida galibrata ATCC 15126 . This opens up possibilities for its use in treating fungal infections, particularly those resistant to conventional antifungal drugs.
Drug Discovery
The unique structure of this compound makes it a candidate for drug discovery efforts. Its diverse properties, such as metal chelation and antimicrobial activity, can be harnessed to develop new drugs with specific mechanisms of action.
Material Science
In material science, the chelating ability of this compound can be utilized to create novel materials with specific properties. For example, metal-organic frameworks (MOFs) incorporating this compound could be designed for applications in catalysis or as sensors.
Mécanisme D'action
Target of Action
Similar compounds, such as 8-hydroxyquinolines, have been reported to form chelate complexes with metal ions, which are incorporated with essential enzymes for dna synthesis .
Mode of Action
It is known that 5-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol and similar compounds can form lipophilic complexes with metal ions, which are capable of entering and being distributed within cells . This interaction with metal ions could potentially lead to changes in cellular processes.
Biochemical Pathways
The compound’s ability to form complexes with metal ions suggests it may influence pathways involving these ions .
Result of Action
Similar compounds have been shown to exhibit strong activities against bacterial microorganisms .
Action Environment
The action of 5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol can be influenced by environmental factors. For instance, the compound has been studied as a corrosion inhibitor for carbon steel in a 1 M HCl medium. The inhibition efficiency was found to increase with increasing inhibitor concentration and to decrease with increasing temperature .
Propriétés
IUPAC Name |
5-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-11-10-18-6-8-19(9-7-18)12-13-3-4-15(21)16-14(13)2-1-5-17-16/h1-5,20-21H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXFNVDWEWCEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C3C=CC=NC3=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403691 | |
| Record name | VK-28 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol | |
CAS RN |
312611-92-0 | |
| Record name | VK-28 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VK-28 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


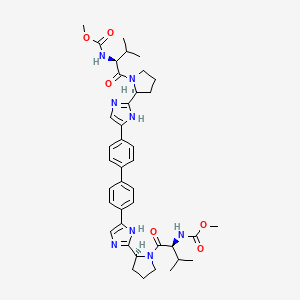
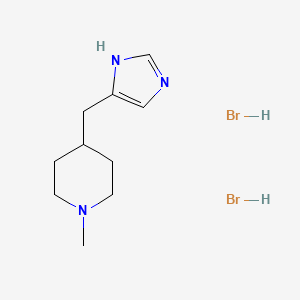
![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)
![12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid](/img/structure/B1663029.png)

